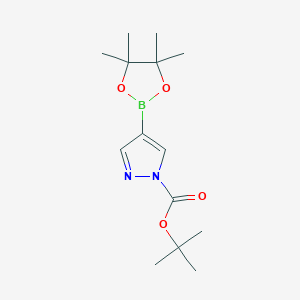
1-Boc-pyrazole-4-boronic acid pinacol ester
Cat. No. B104235
Key on ui cas rn:
552846-17-0
M. Wt: 294.16 g/mol
InChI Key: IPISOFJLWYBCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07998978B2
Procedure details


An alternative procedure for the preparation is as follows: To a 3-necked flask equipped with stirrer, nitrogen inlet and internal thermometer was charged with 3-amino, 6-bromoisoquinoline (6.0 g, 20.0 mmol), 2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine (S-Phos) (2.0 g 3.0 mmol), thoroughly freshly degassed DME (200 mL), water (40 mL), and Cs2CO3 (46.2 g, 142.0 mmol). The suspension was placed under nitrogen in a pre-heated oil bath at 86° C. Meanwhile, a solution of 1-BOC-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (10.8 g, 36.0 mmol) in degassed DME (30 mL) was prepared and stored under nitrogen. When the internal temperature of the suspension had reached 84° C., the Pd2(dba)3 (2.8 g, 3.0 mmol) was added, and quickly followed by dropwise addition of the pyrazole boronate solution (via syringe over 5 min). The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins. The flask was then placed in an ice bath to cool rapidly. Once at ambient temperature, the mixture was filtered to remove inorganic substance, washed with water (2×25 mL). Upon reduction of the solution volume via evaporation the solid product was filtered and collected. The light yellow product was washed with ethyl ether 3 time (20 ml) to give a pale yellow solid product. Yield: 6.1 g, 98.4%.


[Compound]
Name
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
Quantity
2 g
Type
reactant
Reaction Step Two


Name
Cs2CO3
Quantity
46.2 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
BrC1[CH:3]=[C:4]2[C:9](=[CH:10]C=1)[CH:8]=NC=[CH:5]2.O.[C:13]([O-:16])([O-])=[O:14].[Cs+].[Cs+].[BH:19]([OH:21])[OH:20].[NH:22]1[CH:26]=[CH:25][CH:24]=[N:23]1>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:13]([N:22]1[CH:26]=[C:25]([B:19]2[O:21][C:9]([CH3:8])([CH3:10])[C:4]([CH3:3])([CH3:5])[O:20]2)[CH:24]=[N:23]1)([O:16][C:4]([CH3:9])([CH3:5])[CH3:3])=[O:14] |f:2.3.4,5.6,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C=CN=CC2=CC1
|
[Compound]
|
Name
|
2-(2′,6′-dimethoxybiphenyl)dicyclohexylphosphine
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
46.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(O)O.N1N=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
84 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting bi-phasic dark orange solution was stirred at 84° C. for 20 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 3-necked flask equipped with stirrer, nitrogen inlet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The suspension was placed under nitrogen in a pre-heated oil bath at 86° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had reached 84° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was then placed in an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool rapidly
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Once at ambient temperature, the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove inorganic substance
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×25 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon reduction of the solution volume via evaporation the solid product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
WASH
|
Type
|
WASH
|
|
Details
|
The light yellow product was washed with ethyl ether 3 time (20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid product
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 36 mmol | |
| AMOUNT: MASS | 10.8 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
